2-[(5-ethyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-ethyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide is a heterocyclic compound that contains an oxadiazole ring, a nitrophenyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-ethyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-ethyl-1,3,4-oxadiazole-2-thiol with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a suitable solvent like dichloromethane at room temperature, followed by purification through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(5-ethyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the oxadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The acetamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid can be used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(5-ethyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its observed biological effects. The oxadiazole ring and nitrophenyl group are likely involved in binding to these targets, modulating their activity and leading to the compound’s effects .
Comparison with Similar Compounds
Similar Compounds
2-(1,2,4-Oxadiazol-5-yl)anilines: These compounds also contain an oxadiazole ring and have been studied for their biological activities.
1,3,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring structure and have diverse applications in medicinal chemistry.
Uniqueness
2-[(5-ethyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the oxadiazole ring and the nitrophenyl group makes it a versatile compound for various applications.
Properties
IUPAC Name |
2-[(5-ethyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O4S/c1-2-11-14-15-12(20-11)21-7-10(17)13-8-4-3-5-9(6-8)16(18)19/h3-6H,2,7H2,1H3,(H,13,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIOLWBKYTMZTHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)SCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.